molecular formula C18H22N2O6S B14808176 (E)-N-(3-Amino-4-methoxyphenyl)-2-(2,4,6-trimethoxyphenyl)ethenesulfonamide

(E)-N-(3-Amino-4-methoxyphenyl)-2-(2,4,6-trimethoxyphenyl)ethenesulfonamide

Cat. No.: B14808176
M. Wt: 394.4 g/mol
InChI Key: OLRRWEXEHIWZJV-BQYQJAHWSA-N
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Description

(E)-2,4,6-Trimethoxystyryl-N-(3-amino-4-methoxyphenyl)sulfonamide is a synthetic organic compound that features a styryl group substituted with methoxy groups and a sulfonamide group attached to an amino-methoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,4,6-Trimethoxystyryl-N-(3-amino-4-methoxyphenyl)sulfonamide typically involves the following steps:

    Formation of the Styryl Intermediate: The styryl intermediate can be synthesized through a Wittig reaction between a suitable aldehyde and a phosphonium ylide.

    Methoxylation: The intermediate is then subjected to methoxylation using methanol and a suitable catalyst.

    Sulfonamide Formation: The final step involves the reaction of the methoxylated styryl intermediate with 3-amino-4-methoxybenzenesulfonyl chloride under basic conditions to form the desired sulfonamide.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-2,4,6-Trimethoxystyryl-N-(3-amino-4-methoxyphenyl)sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield the corresponding amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(E)-2,4,6-Trimethoxystyryl-N-(3-amino-4-methoxyphenyl)sulfonamide may have various scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Materials Science: Application in the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (E)-2,4,6-Trimethoxystyryl-N-(3-amino-4-methoxyphenyl)sulfonamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (E)-2,4,6-Trimethoxystyryl-N-(3-amino-4-methylphenyl)sulfonamide: Similar structure with a methyl group instead of a methoxy group.

    (E)-2,4,6-Trimethoxystyryl-N-(3-amino-4-hydroxyphenyl)sulfonamide: Similar structure with a hydroxy group instead of a methoxy group.

Uniqueness

(E)-2,4,6-Trimethoxystyryl-N-(3-amino-4-methoxyphenyl)sulfonamide is unique due to the specific arrangement of methoxy groups and the sulfonamide linkage, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H22N2O6S

Molecular Weight

394.4 g/mol

IUPAC Name

(E)-N-(3-amino-4-methoxyphenyl)-2-(2,4,6-trimethoxyphenyl)ethenesulfonamide

InChI

InChI=1S/C18H22N2O6S/c1-23-13-10-17(25-3)14(18(11-13)26-4)7-8-27(21,22)20-12-5-6-16(24-2)15(19)9-12/h5-11,20H,19H2,1-4H3/b8-7+

InChI Key

OLRRWEXEHIWZJV-BQYQJAHWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)N

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)N

Origin of Product

United States

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